molecular formula C10H6BrIN2 B1481073 4-Bromo-6-(4-iodophenyl)pyrimidine CAS No. 2098025-06-8

4-Bromo-6-(4-iodophenyl)pyrimidine

Cat. No. B1481073
CAS RN: 2098025-06-8
M. Wt: 360.98 g/mol
InChI Key: WVXRKUGTEUQIRV-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-iodophenyl)pyrimidine (BIPP) is a heterocyclic compound composed of a pyrimidine ring with a bromo substituent at the 4-position and an iodophenyl ring at the 6-position. BIPP is a useful synthetic intermediate in organic chemistry and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BIPP has also been used extensively in the study of biological processes, such as enzyme-catalyzed reactions and signal transduction pathways.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-Bromo-6-(4-iodophenyl)pyrimidine serves as a key intermediate in the synthesis of various therapeutic agents. Its structure is pivotal in the creation of pyrimidine derivatives that exhibit a wide range of biological activities, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The halogen atoms present in the compound make it a versatile candidate for further functionalization through nucleophilic aromatic substitution reactions, enabling the development of new drugs with enhanced efficacy and targeted delivery mechanisms.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, 4-Bromo-6-(4-iodophenyl)pyrimidine is utilized as a building block for constructing complex heterocyclic compounds . Its reactive sites allow for various chemical transformations, including coupling reactions and cyclizations, which are fundamental in the synthesis of diverse heterocyclic structures that form the backbone of many pharmaceuticals and agrochemicals.

Drug Discovery: Kinase Inhibitors

This compound is instrumental in the discovery of kinase inhibitors, which are a class of drugs that play a crucial role in the treatment of diseases like cancer and inflammatory disorders . The pyrimidine core mimics the adenine base of ATP, enabling it to bind to the ATP-binding sites of kinases, thereby inhibiting their activity. This property is exploited in the design of drugs that can selectively target and inhibit specific kinases involved in disease pathways.

Material Science: Electronic and Photonic Materials

In the field of material science, 4-Bromo-6-(4-iodophenyl)pyrimidine is explored for its potential use in the development of electronic and photonic materials . The compound’s ability to undergo various organic reactions makes it suitable for creating organic semiconductors, which are used in the manufacture of light-emitting diodes, solar cells, and transistors.

Analytical Methods: Chromatographic Standards

The compound’s unique structure allows it to serve as a standard in chromatographic methods used for analytical purposes . It can be used to calibrate instruments and develop new analytical techniques for the detection and quantification of related compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental monitoring.

Chemical Biology: Study of Biological Systems

4-Bromo-6-(4-iodophenyl)pyrimidine is also used in chemical biology as a probe to study biological systems . Its incorporation into biomolecules can help elucidate the structure-activity relationships of enzymes and receptors, providing insights into the molecular mechanisms underlying various biological processes and diseases.

properties

IUPAC Name

4-bromo-6-(4-iodophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRKUGTEUQIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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